molecular formula C17H14O B7766766 Cinnamylideneacetophenone CAS No. 132794-05-9

Cinnamylideneacetophenone

Cat. No.: B7766766
CAS No.: 132794-05-9
M. Wt: 234.29 g/mol
InChI Key: QONKLJMPKWQQFG-HPIZBCMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamylideneacetophenone can be synthesized through the Claisen-Schmidt condensation reaction between cinnamaldehyde and acetophenone. This reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, the use of Fe3O4 magnetic nanoparticles as a catalyst has been explored. This method involves the reaction of cinnamaldehyde and acetophenone in the presence of Fe3O4 nanoparticles, which act as a heterogeneous catalyst, enhancing the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Cinnamylideneacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinnamylideneacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It exhibits antimicrobial properties, making it useful in the development of antibacterial agents.

    Medicine: Its antitubercular activity has been explored for potential therapeutic applications.

    Industry: It is used in the synthesis of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of cinnamylideneacetophenone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined structural features of cinnamaldehyde and acetophenone, which confer unique bioactivities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .

Properties

IUPAC Name

(2E,4E)-1,5-diphenylpenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H/b11-7+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONKLJMPKWQQFG-HPIZBCMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-57-3, 132794-05-9
Record name 2,4-Pentadienophenone, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentadien-1-one, 1,5-diphenyl-, (?,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132794059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406761
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Record name 614-57-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenyl-2,4-pentadienophenone
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Record name 5-phenylpenta-2,4-dienophenone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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